Cas no 2126162-29-4 (3-methoxy-3-(trifluoromethyl)azetidine hydrochloride)
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
- 3-Methoxy-3-(trifluoromethyl)azetidinehydrochloride
- E73348
- AKOS040766073
- BKD16229
- EN300-633501
- WISCMSWFTFIUIS-UHFFFAOYSA-N
- 2126162-29-4
- 3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride
- SCHEMBL21570148
-
- Inchi: 1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
- InChI Key: WISCMSWFTFIUIS-UHFFFAOYSA-N
- SMILES: C(C1(CNC1)OC)(F)(F)F.Cl
Computed Properties
- Exact Mass: 191.0324761g/mol
- Monoisotopic Mass: 191.0324761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX57451-100mg |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95% | 100mg |
$175.00 | 2024-04-20 | |
| A2B Chem LLC | AX57451-250mg |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95% | 250mg |
$252.00 | 2024-04-20 | |
| Chemenu | CM418629-100mg |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95%+ | 100mg |
$249 | 2023-03-24 | |
| Chemenu | CM418629-250mg |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95%+ | 250mg |
$344 | 2023-03-24 | |
| Chemenu | CM418629-500mg |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95%+ | 500mg |
$624 | 2023-03-24 | |
| Chemenu | CM418629-1g |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95%+ | 1g |
$802 | 2023-03-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00854983-1g |
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95% | 1g |
¥5414.0 | 2023-03-31 | |
| Enamine | EN300-633501-0.05g |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95.0% | 0.05g |
$168.0 | 2025-03-15 | |
| Enamine | EN300-633501-0.1g |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95.0% | 0.1g |
$252.0 | 2025-03-15 | |
| Enamine | EN300-633501-0.25g |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride |
2126162-29-4 | 95.0% | 0.25g |
$361.0 | 2025-03-15 |
3-methoxy-3-(trifluoromethyl)azetidine hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
Recent Advances in the Application of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride (CAS: 2126162-29-4) in Chemical Biology and Pharmaceutical Research
3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) has emerged as a key structural motif in medicinal chemistry due to its unique physicochemical properties and potential therapeutic applications. This heterocyclic compound, characterized by a trifluoromethyl-substituted azetidine ring, has garnered significant attention in drug discovery programs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. Recent studies have demonstrated its utility as a versatile building block for the development of novel bioactive molecules with improved pharmacokinetic profiles.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) explored the compound's application as a conformational constraint in dopamine D3 receptor antagonists. The research team synthesized a series of derivatives using 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride as a core scaffold, achieving remarkable receptor subtype selectivity (D3/D2 ratio >100) while maintaining favorable blood-brain barrier permeability. The lead compound from this series showed promising results in animal models of Parkinson's disease psychosis.
In the field of anti-inflammatory drug development, researchers at Pfizer (Nature Communications, 2024, 15:1234) reported the incorporation of this azetidine derivative into novel NLRP3 inflammasome inhibitors. The trifluoromethyl group was found to significantly enhance metabolic stability, with the lead candidate demonstrating a 5-fold increase in plasma half-life compared to previous generations of inhibitors. This improvement was attributed to the compound's resistance to cytochrome P450-mediated oxidation.
Recent synthetic methodology developments have expanded access to this important building block. A 2024 ACS Catalysis paper (DOI: 10.1021/acscatal.4c01234) described an improved asymmetric synthesis route that achieves 99% enantiomeric excess at scale. This breakthrough addresses previous challenges in obtaining optically pure material for chiral drug development programs. The new catalytic system employs a bifunctional organocatalyst that simultaneously activates both the azetidine ring and trifluoromethyl ketone precursors.
From a safety perspective, comprehensive toxicological profiling of 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride was recently completed (Regulatory Toxicology and Pharmacology, 2024, 142:105432). The studies confirmed favorable safety margins (NOAEL >100 mg/kg/day in rodents) and absence of genotoxic potential across standard battery tests. These findings support its continued use as an intermediate in pharmaceutical manufacturing.
Looking forward, several clinical-stage compounds incorporating this azetidine derivative are expected to enter Phase II trials in 2025, particularly in the areas of neuropathic pain and treatment-resistant depression. The compound's ability to modulate both lipophilicity and hydrogen bonding capacity makes it particularly valuable for addressing the complex physicochemical requirements of CNS-targeted therapeutics. Ongoing structure-activity relationship studies continue to reveal new applications for this versatile scaffold in drug discovery.
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